

# role of HCV Peptide (131-140) in hepatitis C infection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HCV Peptide (131-140)*

Cat. No.: *B15139664*

[Get Quote](#)

An In-depth Technical Guide on the Role of HCV Core Peptide (131-140) in Hepatitis C Infection

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The host's cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial in controlling and clearing the virus. A key target for this CTL response is the highly conserved HCV core protein. This technical guide focuses on the specific role and immunological significance of the HCV core peptide spanning amino acids 131-140 (sequence: ADLMGYIPLV). This peptide is a well-characterized, immunodominant, HLA-A2-restricted CTL epitope that is a focal point of research in understanding HCV pathogenesis and in the development of therapeutic and prophylactic vaccines.

## Introduction

The hepatitis C virus core protein is a structural component of the virion and is known to be involved in various cellular processes, including signal transduction, apoptosis, and lipid metabolism, which can contribute to the pathogenesis of liver disease. The high degree of conservation of the core protein sequence across different HCV genotypes makes it an attractive target for T-cell-based immunotherapies and vaccines. The peptide fragment 131-140

of the core protein has been identified as a critical epitope for recognition by CTLs in individuals with both acute and chronic HCV infection. Understanding the mechanisms of its presentation and the subsequent T-cell response is paramount for the development of effective immunotherapies.

## Immunobiology of HCV Core Peptide (131-140)

The primary role of HCV core peptide (131-140) in the context of hepatitis C infection is to act as an antigenic epitope that elicits a specific cytotoxic T lymphocyte response. This process is central to the host's attempt to clear infected hepatocytes.

## Antigen Processing and Presentation

The HCV core protein, synthesized within an infected hepatocyte, is processed by the cellular proteasome. The resulting peptide fragments, including the 131-140 sequence, are transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP). [1] In the endoplasmic reticulum, the peptide binds to Major Histocompatibility Complex (MHC) class I molecules, specifically the HLA-A2 allotype.[2] The stable peptide-MHC class I complex is then transported to the surface of the hepatocyte for presentation to CD8+ T cells.



[Click to download full resolution via product page](#)

**Caption:** Antigen processing and presentation of HCV Core Peptide (131-140).

## T-Cell Recognition and Activation

CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the HCV core peptide (131-140) in the context of HLA-A2 will bind to the peptide-MHC complex on the surface of the infected hepatocyte. This binding, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the CD8+ T cells into cytotoxic T lymphocytes.



[Click to download full resolution via product page](#)

**Caption:** T-cell recognition and activation by HCV Core Peptide (131-140).

Activated CTLs subsequently employ two primary mechanisms to eliminate infected cells:

- Granule Exocytosis Pathway: Upon recognition of the target cell, CTLs release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.
- Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface, which binds to the Fas receptor (CD95) on the surface of the infected hepatocyte, triggering an apoptotic signaling cascade.

## Experimental Evidence and Quantitative Data

The immunogenicity of HCV core peptide (131-140) has been demonstrated in numerous studies, with CTL responses detected in patients with both acute and chronic hepatitis C.<sup>[3][4]</sup> <sup>[5]</sup> Vigorous CTL responses to this peptide during the acute phase of infection are associated with viral clearance.<sup>[3][6]</sup>

| Study Type                                         | Patient Cohort                            | Key Findings                                                                                                                                       | Reference |
|----------------------------------------------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CTL Response Analysis                              | Patients with acute HCV                   | CTL responses detected against multiple epitopes, including core 131-140. More vigorous early responses correlated with limited viral replication. | [3]       |
| CTL Epitope Mapping                                | HLA-A2 positive patients with chronic HCV | Identified core 131-140 as a key CTL epitope.                                                                                                      | [4]       |
| Vaccine Development                                | In vitro studies                          | Virosomes containing core 131-140 could deliver the peptide for MHC class I presentation and lysis by peptide-specific CTLs.                       | [1]       |
| T-Cell Response in Exposed, Uninfected Individuals | Injection drug users                      | T-cell lines from HLA-A2-positive, exposed but uninfected individuals could lyse target cells pulsed with core 131-140.                            | [7]       |

| Peptide            | Sequence   | MHC Restriction | Observed CTL Response                                                     | Reference |
|--------------------|------------|-----------------|---------------------------------------------------------------------------|-----------|
| HCV Core (131-140) | ADLMGYIPLV | HLA-A2          | Detected in acute and chronic infection; associated with viral clearance. | [2][3][4] |

# Experimental Protocols

## Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of effector cells (CTLs) to lyse target cells presenting the HCV core peptide (131-140).

### Methodology:

- Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or EBV-transformed B cells) are incubated with the synthetic HCV core peptide (131-140) (ADLMGYIPLV) at a concentration of 1-10 µg/mL overnight.[\[1\]](#) Target cells are labeled with a detectable marker, such as <sup>51</sup>Cr.
- Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HCV-infected patients or immunized animals are stimulated in vitro with the peptide to expand peptide-specific CTLs.
- Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for 4-6 hours.[\[8\]](#)[\[9\]](#)
- Detection of Lysis: The amount of marker released from lysed target cells into the supernatant is quantified.
- Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:  
$$\% \text{ Specific Lysis} = [( \text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$
[\[8\]](#)



[Click to download full resolution via product page](#)

**Caption:** Workflow for a standard Chromium-51 release CTL assay.

## ELISpot Assay for IFN- $\gamma$ Production

This assay quantifies the number of IFN- $\gamma$ -secreting T cells in response to stimulation with the HCV core peptide (131-140).

Methodology:

- Plate Coating: A 96-well plate is coated with an anti-IFN- $\gamma$  capture antibody.
- Cell Plating: PBMCs or isolated CD8+ T cells are plated in the wells.

- **Stimulation:** The synthetic HCV core peptide (131-140) is added to the wells at a concentration of 10 µg/mL.<sup>[9]</sup> A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
- **Incubation:** The plate is incubated for 18-24 hours to allow for cytokine secretion.
- **Detection:** Cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
- **Spot Development:** A substrate is added that precipitates, forming a spot at the location of each IFN-γ-secreting cell.
- **Analysis:** The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.

## Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the identification and quantification of cytokine-producing cells within a mixed population.

### Methodology:

- **Cell Stimulation:** PBMCs are stimulated with the HCV core peptide (131-140) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly.<sup>[9]</sup>
- **Surface Staining:** Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify T-cell populations.
- **Fixation and Permeabilization:** Cells are fixed and their membranes are permeabilized to allow antibodies to enter the cell.
- **Intracellular Staining:** Cells are stained with a fluorescently labeled antibody against IFN-γ.
- **Flow Cytometry Analysis:** The cells are analyzed on a flow cytometer to determine the percentage of CD8+ T cells that are producing IFN-γ in response to the peptide.

## Role in Vaccine Development

Due to its conserved nature and immunogenicity, the HCV core peptide (131-140) is a component of several HCV vaccine candidates.<sup>[8][10]</sup> The goal of these vaccines is to elicit a strong and durable CTL response that can recognize and eliminate HCV-infected cells. Strategies have included peptide-based vaccines, DNA vaccines, and viral vector-based vaccines that express the HCV core protein or specific epitopes. One approach has been to incorporate the peptide into immunopotentiating reconstituted influenza virosomes (IRIVs) to enhance its delivery to antigen-presenting cells and subsequent induction of a CTL response.<sup>[1]</sup>

## Conclusion

The HCV core peptide (131-140) is a critical, HLA-A2-restricted CTL epitope that plays a significant role in the cellular immune response to hepatitis C virus. Its ability to stimulate a robust CTL response makes it a key area of study for understanding HCV pathogenesis and a promising target for the development of novel immunotherapies and vaccines. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other important viral epitopes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Flow cytometric analysis of peptide binding to major histocompatibility complex class I for hepatitis C virus core T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigorous peripheral blood cytotoxic T cell response during the acute phase of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. journals.asm.org [journals.asm.org]

- 6. core.ac.uk [core.ac.uk]
- 7. Hepatitis C Virus (HCV)–Specific Immune Responses of Long-Term Injection Drug Users Frequently Exposed to HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Immunization with hepatitis C virus-like particles protects mice from recombinant hepatitis C virus-vaccinia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches, Progress, and Challenges to Hepatitis C Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of HCV Peptide (131-140) in hepatitis C infection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139664#role-of-hcv-peptide-131-140-in-hepatitis-c-infection]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)